3-Bromothiophene

Catalog No.
S661223
CAS No.
872-31-1
M.F
C4H3BrS
M. Wt
163.04 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromothiophene

CAS Number

872-31-1

Product Name

3-Bromothiophene

IUPAC Name

3-bromothiophene

Molecular Formula

C4H3BrS

Molecular Weight

163.04 g/mol

InChI

InChI=1S/C4H3BrS/c5-4-1-2-6-3-4/h1-3H

InChI Key

XCMISAPCWHTVNG-UHFFFAOYSA-N

SMILES

C1=CSC=C1Br

Synonyms

; 3-Bromothiophene; 3-Thienyl bromide; NSC 96612; β-Bromothiophene; 3-Bromothiphene

Canonical SMILES

C1=CSC=C1Br

3-Bromothiophene (C₄H₃BrS) is an organosulfur compound belonging to the class of thiophenes. It is a colorless liquid at room temperature with a characteristic odor []. Unlike its 2-bromo counterpart, it cannot be directly obtained from thiophene. However, it serves as a valuable precursor for the synthesis of various medicinally important compounds, making it significant in scientific research [].


Molecular Structure Analysis

The key feature of 3-bromothiophene's structure is the five-membered aromatic ring containing one sulfur atom and four carbon atoms. The bromine atom is attached to the third carbon position within the ring (hence the prefix "3-"). This aromatic ring structure grants the molecule stability and unique chemical properties [].

  • Aromatic ring: The cyclic arrangement of atoms with alternating single and double bonds results in aromatic character, influencing reactivity and stability [].
  • Sulfur atom: The presence of sulfur within the ring distinguishes it from similar five-membered aromatic rings like pyrrole (containing nitrogen). This sulfur atom alters electronic properties compared to its nitrogen counterpart [].
  • Bromine substitution: The bromine atom attached to the ring is a good leaving group, making it susceptible to nucleophilic substitution reactions, which are crucial for further synthesis [].

Chemical Reactions Analysis

Synthesis

As mentioned earlier, 3-bromothiophene cannot be directly obtained from thiophene. The primary method involves debromination of 2,3,5-tribromothiophene, which is itself synthesized by bromination of thiophene [].

Here's the balanced chemical equation for the debromination process:

C₄H₃Br₃S (2,3,5-tribromothiophene) + Zn → C₄H₃BrS (3-bromothiophene) + ZnBr₂ (zinc bromide) []

Other Relevant Reactions

3-Bromothiophene's significance lies in its role as a starting material for various reactions. The bromine group's good leaving group character allows for nucleophilic substitution reactions. Depending on the nucleophile used, different products can be obtained. These reactions are crucial for synthesizing various pharmaceuticals [].

For example, reacting 3-bromothiophene with potassium timentate (KSAc) leads to the formation of the antibiotic timentin [].

Physical and Chemical Properties

  • Melting point: Not readily available [].
  • Boiling point: 150 °C [].
  • Density: 1.74 g/mL [].
  • Solubility: Soluble in organic solvents like dichloromethane and chloroform [].
  • Stability: Relatively stable under normal conditions [].

Data for other properties like flash point or vapor pressure might be limited due to the compound's potential hazardous nature.

3-Bromothiophene itself does not possess a specific mechanism of action within biological systems. Its importance lies in its role as a precursor molecule for the synthesis of drugs with specific mechanisms []. For instance, the antibiotic timentin, derived from 3-bromothiophene, acts by inhibiting bacterial cell wall synthesis.

3-Bromothiophene is likely a hazardous compound due to the presence of bromine. Specific data might be limited, but similar bromothiophene compounds are known to be irritating to the skin, eyes, and respiratory system.

Here are some general safety precautions to consider when handling 3-bromothiophene:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood.
  • Handle the compound in a well-ventilated area.
  • Avoid contact with skin, eyes, and clothing.
  • Wash hands thoroughly after handling.
  • Dispose of waste according to local regulations.

Precursor for Functional Materials

-Bromothiophene serves as a crucial precursor for the synthesis of numerous functional materials with diverse applications. These materials include:

  • Oligothiophenes: These are conjugated polymers composed of repeating thiophene units. They exhibit valuable properties like electrical conductivity and light-emitting capabilities, making them suitable for organic electronics applications like organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells [].
  • Thienyl-containing molecules: By incorporating the 3-bromothiophene unit into various molecules, researchers can tailor their properties for specific applications. Examples include the development of novel pharmaceuticals, liquid crystals, and materials for organic field-effect transistors (OFETs) [, ].

Synthetic Intermediate

-Bromothiophene plays a vital role as an intermediate in various synthetic processes. Its reactive bromo group allows for further chemical transformations, enabling the creation of complex molecules with desired functionalities. Some examples include:

  • Synthesis of 3-lithiothiophene: This intermediate is crucial for the preparation of various thiophene-based polymers and functional materials [].
  • Preparation of thienyl derivatives: The bromo group can be readily substituted via various reactions, leading to diverse thienyl derivatives with tailored properties for specific research applications [].

Research in Material Science and Organic Chemistry

-Bromothiophene finds application in various material science and organic chemistry research areas:

  • Development of novel materials: Researchers explore the potential of 3-bromothiophene derivatives in creating new materials with improved properties for applications such as organic photovoltaics, organic light-emitting diodes, and sensors [, ].
  • Understanding reactivity and mechanisms: Studies investigate the reactivity of 3-bromothiophene in different reaction conditions, leading to a deeper understanding of reaction mechanisms and the development of new synthetic strategies [].

XLogP3

2.6

Boiling Point

150.0 °C

LogP

2.62 (LogP)

UNII

G818Z74YV0

GHS Hazard Statements

Aggregated GHS information provided by 84 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (95.24%): Flammable liquid and vapor [Warning Flammable liquids];
H301 (98.81%): Toxic if swallowed [Danger Acute toxicity, oral];
H310+H330 (47.62%): Fatal in contact with skin or if inhaled [Danger Acute toxicity, dermal;
acute toxicity, inhalation];
H310 (91.67%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H315 (51.19%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (47.62%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (98.81%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (88.1%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H335 (94.05%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (98.81%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

16.65 mmHg

Pictograms

Environmental Hazard Acute Toxic Flammable Irritant

Flammable;Acute Toxic;Irritant;Environmental Hazard

Other CAS

872-31-1

Wikipedia

3-bromothiophene

General Manufacturing Information

Thiophene, 3-bromo-: ACTIVE

Dates

Modify: 2023-08-15
Coffin et al. Streamlined microwave-assisted preparation of narrow-bandgap conjugated polymers for high-performance bulk heterojunction solar cells. Nature Chemistry, doi: 10.1038/nchem.403, published online 18 October 2009 http://www.nature.com/nchem

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